molecular formula C23H29FO6 B1672235 Isoflupredone acetate CAS No. 338-98-7

Isoflupredone acetate

Cat. No. B1672235
CAS RN: 338-98-7
M. Wt: 420.5 g/mol
InChI Key: ZOCUOMKMBMEYQV-GSLJADNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoflupredone acetate is a corticosteroid with both glucocorticoid and mineralocorticoid activity . It is used in veterinary medicine as an anti-inflammatory drug . The compound belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives .


Molecular Structure Analysis

The molecular formula of Isoflupredone acetate is C23H29FO6 . Its exact mass is 420.19 and its molecular weight is 420.480 . The IUPAC name is [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate .

Scientific Research Applications

1. Veterinary Medicine: Treatment of Joint Inflammation in Horses

  • Summary of Application : Isoflupredone acetate is used as an intra-articular corticosteroid for the treatment of joint inflammation, especially in performance horses .
  • Methods of Application : A single intra-articular dose of 8 mg of isoflupredone acetate was administered to horses 12 hours post-administration of lipopolysaccharide . Blood and urine samples were collected up to 72 hours and synovial fluid for 28 days post-administration .
  • Results : The maximum isoflupredone plasma concentration was 2.45±0.61 ng/mL at 2.5±0.75 hours and concentrations were less than the limit of quantitation by 72 hours . Joint circumference was significantly decreased in the isoflupredone treatment group compared to the saline group at 24 and 48 hours post drug administration .

2. Pharmacology: Glucocorticoid Receptor Modulators

  • Summary of Application : Isoflupredone acetate is a halogenated analogue of cortisol and is used in the study of glucocorticoid receptor modulators .
  • Methods of Application : The synthesis of isoflupredone acetate involves the introduction of a double bond between carbons 1 and 2 of cortisol, and the addition of fluorine at carbon 9 .

3. Veterinary Medicine: Treatment of Bronchopneumonia in Weanling Heifers

  • Summary of Application : Isoflupredone acetate has been used in the treatment of bronchopneumonia in weanling heifers .
  • Results : The treatment with isoflupredone acetate had an impact on the clinical signs and weight gain in weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia .

4. Veterinary Medicine: Treatment of Bronchopneumonia in Dairy Cows

  • Summary of Application : Isoflupredone acetate has been used in the treatment of bronchopneumonia in dairy cows .
  • Results : The treatment with isoflupredone acetate had an impact on energy metabolism, reproduction, milk production, and health in dairy cows in early lactation .

Safety And Hazards

Isoflupredone acetate is suspected of damaging fertility or the unborn child . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended when handling this substance .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCUOMKMBMEYQV-GSLJADNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045306
Record name Isoflupredone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoflupredone acetate

CAS RN

338-98-7
Record name Isoflupredone acetate
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Record name Isoflupredone acetate [USAN:USP]
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Record name Isoflupredone acetate
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Record name ISOFLUPREDONE ACETATE
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Record name ISOFLUPREDONE ACETATE
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Record name Isoflupredone 21-acetate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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